PE859

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

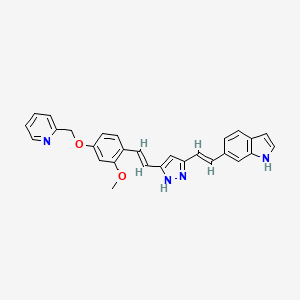

6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]-1H-pyrazol-3-yl]ethenyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O2/c1-33-28-18-26(34-19-25-4-2-3-14-29-25)12-9-22(28)8-11-24-17-23(31-32-24)10-6-20-5-7-21-13-15-30-27(21)16-20/h2-18,30H,19H2,1H3,(H,31,32)/b10-6+,11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBZHNVCLPHAKA-NSJFVGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=CC3=CC(=NN3)C=CC4=CC5=C(C=C4)C=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=N2)/C=C/C3=CC(=NN3)/C=C/C4=CC5=C(C=C4)C=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual-Inhibitory Mechanism of PE859 Against Tau and Amyloid-β Aggregation: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of PE859, a novel small molecule inhibitor targeting key pathological processes in neurodegenerative diseases. Developed as a derivative of curcumin, this compound has demonstrated significant efficacy in preclinical models by inhibiting the aggregation of both tau protein and amyloid-β (Aβ) peptides, two major hallmarks of Alzheimer's disease and other related tauopathies.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the available data, detailed experimental protocols, and visualizations of the core mechanisms and experimental workflows.

Core Mechanism of Action: Dual Inhibition of Protein Aggregation

This compound functions as a dual inhibitor of both tau and amyloid-β aggregation.[1][3] In the pathology of Alzheimer's disease, hyperphosphorylated tau proteins detach from microtubules and self-assemble into neurofibrillary tangles (NFTs), while amyloid-β peptides aggregate to form senile plaques.[1] Both of these processes are correlated with neuronal dysfunction and disease progression.[1] this compound intervenes in these pathological cascades by directly inhibiting the formation of these protein aggregates.[1][4] It is suggested that this compound may inhibit tau aggregation at the oligomer or granule formation stage, preceding the formation of mature neurofibrillary tangles.[4]

dot

Caption: this compound's dual-inhibitory action on tau and amyloid-β aggregation pathways.

In Vitro Efficacy

The inhibitory activity of this compound on protein aggregation has been quantified using in vitro assays. The primary method employed is the Thioflavin T (ThT) fluorescence assay, which measures the formation of β-sheet structures characteristic of amyloid fibrils.

| Target Protein | Assay Type | Key Findings | IC50 Value | Reference |

| Tau (3RMBD) | ThT Fluorescence Assay | Concentration-dependent inhibition | 0.81 µM | [4] |

| Tau (Full Length) | ThT Fluorescence Assay | Concentration-dependent inhibition | 2.23 µM | [4] |

| Amyloid-β (Aβ1-40) | ThT Fluorescence Assay | Concentration-dependent inhibition | Not Reported | [1] |

In Vivo Studies

This compound has been evaluated in transgenic mouse models of tauopathy and Alzheimer's disease, demonstrating significant therapeutic effects upon oral administration.

| Animal Model | Dosage & Administration | Duration | Key Findings | Reference |

| JNPL3 (P301L human tau) | 40 mg/kg/day, oral | 6 months | Reduced sarkosyl-insoluble aggregated tau; Prevented onset and progression of motor dysfunction. | [4] |

| SAMP8 (Senescence-Accelerated) | Not specified | Not specified | Reduced aggregated Aβ and tau in the brain; Ameliorated cognitive dysfunction. | [1][2] |

Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound is orally bioavailable and can penetrate the blood-brain barrier, a critical feature for a centrally acting therapeutic.

| Parameter | Value | Time Point | Tissue | Reference |

| Cmax | 2.005 ± 0.267 µg/mL | 3 hours | Blood | [4] |

| Cmax | 1.428 ± 0.413 µg/g | 6 hours | Brain | [4] |

| Brain/Blood Ratio | ~80% | Not specified | - | [4] |

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Tau Aggregation

This assay monitors the heparin-induced aggregation of recombinant tau protein.

-

Protein Preparation : Recombinant His-tagged three-repeat microtubule-binding domain (3RMBD) of human tau and full-length tau are expressed in E. coli and purified.[4]

-

Aggregation Induction : 10 µM of the tau protein construct is incubated with 10 µM heparin in 50 mM Tris-HCl (pH 7.6) at 37°C.[4]

-

Inhibitor Addition : this compound is added at varying concentrations to the aggregation reaction.[4]

-

Fluorescence Measurement : At specified time points, an aliquot of the reaction mixture is combined with 10 µM Thioflavin T. The fluorescence intensity is measured with excitation at 440 nm and emission at 486 nm.[4]

dot

Caption: Workflow for the Thioflavin T (ThT) assay to measure tau aggregation.

In Vivo Study in JNPL3 Transgenic Mice

This study evaluates the efficacy of this compound in a mouse model of tauopathy.

-

Animal Model : Male homozygous JNPL3 transgenic mice, which express human tau with the P301L mutation, are used.[4]

-

Treatment Groups : Mice are randomly assigned to a vehicle control group or a this compound treatment group. The study is conducted in a blinded manner.[4]

-

Drug Administration : this compound is administered orally at a dose of 40 mg/kg/day for 6 months.[4]

-

Behavioral Assessment : Motor function is evaluated using tests such as the tail hanging test and the rotarod test.[4]

-

Biochemical Analysis : At the end of the study, the spinal cords are collected, and the levels of sarkosyl-insoluble (aggregated) tau are quantified by Western blotting.[4]

dot

Caption: Experimental workflow for the in vivo efficacy study of this compound in JNPL3 mice.

Measurement of this compound Concentration in Blood and Brain

This protocol determines the pharmacokinetic profile of this compound.

-

Animal Model : Male ICR mice are used for this study.[4]

-

Drug Administration : A single oral dose of this compound (40 mg/kg) is administered. The vehicle consists of 80% PEG 400, 10% HCO40, and 10% water.[4]

-

Sample Collection : At various time points (1, 3, 6, 10, 15, and 24 hours) post-administration, mice are sacrificed, and blood and brain tissues are collected.[4]

-

Sample Processing : Plasma is separated from the blood by centrifugation. Brain tissue is homogenized in PBS.[4]

-

Quantification : The concentration of this compound in plasma and brain homogenates is measured using an LC-MS/MS system.[4]

References

- 1. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 3. This compound-a-novel-curcumin-derivative-inhibits-amyloid-and-tau-aggregation-and-ameliorates-cognitive-dysfunction-in-senescence-accelerated-mouse-prone-8 - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

PE859: A Dual Inhibitor of Amyloid-Beta and Tau Aggregation for Alzheimer's Disease Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs). The dual pathology of Aβ and tau aggregation presents a significant challenge for therapeutic intervention. PE859, a novel synthetic derivative of curcumin, has emerged as a promising small molecule candidate that dually inhibits both Aβ and tau aggregation.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, in vitro efficacy, pharmacokinetic profile, and in vivo therapeutic effects in established animal models of AD pathology. The information is intended to provide researchers and drug development professionals with a thorough understanding of the scientific foundation supporting this compound as a potential disease-modifying therapy for Alzheimer's disease.

Introduction

The aggregation of amyloid-beta and tau proteins is considered to play a pivotal role in the onset and progression of Alzheimer's disease.[1][2][3][4][5] Consequently, the inhibition of both Aβ and tau aggregation is a key therapeutic strategy.[1][2][3][4] this compound (3-[(1E)-2-(1H-indol-6-yl)ethenyl]-5-[(1E)-2-[2-methoxy-4-(2-pyridylmethoxy)phenyl]ethenyl]-1H-pyrazole) is a novel curcumin derivative specifically designed and synthesized to act as a dual inhibitor of both Aβ and tau aggregation.[1][3][6] Preclinical studies have demonstrated its ability to inhibit the aggregation of both proteins in vitro and to ameliorate cognitive deficits and reduce aggregated protein levels in vivo.[1][2][3][4] This document consolidates the available technical data on this compound.

Mechanism of Action

This compound is believed to exert its therapeutic effects by directly interfering with the aggregation process of both Aβ and tau proteins. In vitro studies have shown that this compound inhibits the heparin-induced aggregation of both a three-repeat microtubule-binding domain (3RMBD) of tau and full-length tau in a concentration-dependent manner.[6][7] Electron microscopy and circular dichroism spectroscopy suggest that this compound inhibits tau aggregation by preventing the formation of beta-sheet structures.[6][8] The compound may inhibit tau aggregation at the oligomer or granule formation stage, preceding the formation of neurotoxic species.[6] Similarly, this compound has been shown to inhibit the aggregation of Aβ1-40 in vitro, as monitored by Thioflavin T (ThT) fluorescence assays.[5]

Caption: Proposed mechanism of this compound as a dual inhibitor of Aβ and tau aggregation.

Quantitative Data

Table 1: In Vitro Inhibition of Tau and Amyloid-Beta Aggregation

| Target Protein | Assay Type | This compound Concentration | Inhibition | IC50 Value | Reference |

| 3RMBD Tau | ThT Fluorescence | Concentration-dependent | - | 0.81 μM | [6][7] |

| Full-length Tau | ThT Fluorescence | Concentration-dependent | - | 2.23 μM | [6][7] |

| Aβ1-40 | ThT Fluorescence | 0.3, 1, 3, 10 μM | Concentration-dependent | Not reported | [5] |

Table 2: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value | Units | Animal Model | Dosing | Reference |

| Plasma | |||||

| Cmax | 2.005 ± 0.267 | μg/mL | Male ICR Mice | 40 mg/kg (oral) | [6][7] |

| Tmax | 3 | hours | Male ICR Mice | 40 mg/kg (oral) | [6][7] |

| AUC | 16.24 | μg·hr/mL | Male ICR Mice | 40 mg/kg (oral) | [6][7] |

| Brain | |||||

| Cmax | 1.428 ± 0.413 | μg/g | Male ICR Mice | 40 mg/kg (oral) | [6][7] |

| Tmax | 6 | hours | Male ICR Mice | 40 mg/kg (oral) | [6][7] |

| AUC | 13.03 | μg·hr/g | Male ICR Mice | 40 mg/kg (oral) | [6][7] |

| Brain/Plasma Ratio | 0.80 | - | Male ICR Mice | 40 mg/kg (oral) | [6][7] |

Table 3: In Vivo Efficacy of this compound in Transgenic Mouse Models

| Animal Model | Treatment | Outcome Measure | Result | Reference |

| JNPL3 (P301L tau) | 40 mg/kg/day this compound for 6 months | Motor Dysfunction (Tail Hanging Test) | Significant delay in onset and progression | [6][7] |

| JNPL3 (P301L tau) | 40 mg/kg/day this compound for 6 months | Motor Function (Rotarod Test) | Significant improvement in latency to fall | [6][7] |

| JNPL3 (P301L tau) | 40 mg/kg/day this compound for 6 months | Sarkosyl-insoluble Tau (Spinal Cord) | Significant reduction | [6][9][10] |

| SAMP8 | This compound treatment | Cognitive Dysfunction | Amelioration | [1][2] |

| SAMP8 | This compound treatment | Aggregated Aβ (Brain) | Reduction | [1][2] |

| SAMP8 | This compound treatment | Aggregated Tau (Brain) | Reduction | [1][2] |

Experimental Protocols

In Vitro Tau Aggregation Assay

The inhibitory effect of this compound on tau aggregation was assessed using a Thioflavin T (ThT) fluorescence assay.[6] Recombinant human tau protein (either full-length or the three-repeat microtubule-binding domain, 3RMBD) is incubated with heparin to induce aggregation in the presence of varying concentrations of this compound. The fluorescence of ThT, which binds to beta-sheet structures in the aggregated tau, is monitored over time. A reduction in ThT fluorescence in the presence of this compound indicates inhibition of aggregation.

Caption: Workflow for the in vitro tau aggregation assay using Thioflavin T.

In Vivo Studies in Transgenic Mice

The therapeutic efficacy of this compound was evaluated in two different mouse models: the JNPL3 mouse model, which expresses a mutant form of human tau (P301L) and develops tau pathology and motor deficits, and the Senescence-Accelerated Mouse Prone 8 (SAMP8) model, which exhibits age-related learning and memory deficits along with Aβ and tau pathology.[1][2][6][7][9]

In the JNPL3 study, mice were orally administered this compound (40 mg/kg/day) for 6 months.[7] Motor function was assessed using the tail hanging test and the rotarod test.[6] At the end of the study, the levels of sarkosyl-insoluble (aggregated) tau in the spinal cord were quantified by western blotting.[6]

In the SAMP8 study, mice were treated with this compound, and cognitive function was assessed.[1][2] Following treatment, the brains were analyzed for the levels of aggregated Aβ and tau.[1][2]

Caption: Experimental workflow for the in vivo efficacy study of this compound in JNPL3 mice.

Conclusion

This compound is a promising dual inhibitor of both amyloid-beta and tau aggregation. The preclinical data strongly support its potential as a disease-modifying therapeutic agent for Alzheimer's disease. It demonstrates potent in vitro inhibition of both key pathological protein aggregations and shows significant in vivo efficacy in relevant animal models, coupled with a favorable pharmacokinetic profile that includes blood-brain barrier penetration.[6][7] Further investigation, including clinical trials, is warranted to determine the safety and efficacy of this compound in humans.

References

- 1. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo | PLOS One [journals.plos.org]

- 8. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo | PLOS One [journals.plos.org]

- 9. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 10. This compound, a novel tau aggregation inhibitor, reduces aggregated tau and prevents onset and progression of neural dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of PE859 as a Tau Aggregation Inhibitor: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro studies on PE859, a novel small molecule inhibitor of tau protein aggregation. The data and methodologies presented herein are compiled from peer-reviewed research, offering a comprehensive resource for researchers, scientists, and drug development professionals working on tauopathies such as Alzheimer's disease.

Core Findings: this compound's Inhibitory Action on Tau Aggregation

This compound, a synthetic derivative of curcumin, has been identified as a potent inhibitor of tau aggregation.[1][2] In vitro studies have demonstrated its ability to interfere with the formation of tau fibrils in a concentration-dependent manner.[1] The compound is effective against the aggregation of both the full-length human tau protein (2N4R) and a truncated form containing the three-repeat microtubule-binding domain (3RMBD), which is crucial for pathological aggregation.[1]

Quantitative Analysis of Inhibition

The inhibitory potency of this compound was quantified using Thioflavin T (ThT) fluorescence assays, which measure the formation of β-sheet structures characteristic of amyloid fibrils. The half-maximal inhibitory concentration (IC50) values were determined for both full-length tau and the 3RMBD peptide.

| Tau Construct | IC50 Value (μM) | Reference |

| Full-Length Tau (2N4R) | 2.23 | [1] |

| 3-Repeat Microtubule-Binding Domain (3RMBD) | 0.81 | [1] |

Proposed Mechanism of Action

This compound is thought to exert its inhibitory effect at an early stage of the tau aggregation cascade, potentially by interfering with the formation of oligomers or granular structures that precede the development of mature paired helical filaments (PHFs).[1] This action prevents the conformational change of the tau protein into the β-sheet structure that is the hallmark of aggregation.[3]

References

- 1. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel tau aggregation inhibitor, reduces aggregated tau and prevents onset and progression of neural dysfunction in vivo | AlzPED [alzped.nia.nih.gov]

- 3. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo | PLOS One [journals.plos.org]

The Impact of PE859 on Amyloid-Beta Plaque Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. The aggregation of Aβ peptides is considered a critical early event in the pathogenesis of AD, leading to synaptic dysfunction and neuronal cell death. Consequently, inhibiting Aβ aggregation is a primary therapeutic strategy. PE859, a novel curcumin derivative, has emerged as a promising dual inhibitor of both Aβ and tau aggregation. This technical guide provides an in-depth overview of the core scientific findings related to this compound's effect on Aβ plaque formation, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Quantitative Data Summary

The efficacy of this compound in inhibiting amyloid-beta aggregation and protecting against its cytotoxic effects has been demonstrated in several preclinical studies. The following tables summarize the key quantitative findings.

| In Vitro Aβ Aggregation Inhibition | |

| Assay | Thioflavin T (ThT) Fluorescence Assay |

| Aβ Species | Aβ1-40 |

| This compound Concentrations | 0.3, 1, 3, 10 µM |

| Incubation Time | 48 and 96 hours |

| Result | This compound demonstrated a concentration-dependent inhibition of Aβ1-40 aggregation at both 48 and 96 hours[1]. |

| In Vitro Cytotoxicity Protection | |

| Cell Line | SH-SY5Y neuroblastoma cells |

| Toxin | Aβ1-40 (10 µM) |

| This compound Concentrations | 0.1, 0.3, 1, 3 µM |

| Assays | MTT and LDH assays |

| Result | This compound significantly protected SH-SY5Y cells from Aβ1-40-induced cytotoxicity in a concentration-dependent manner[2]. |

| In Vivo Efficacy in SAMP8 Mice | |

| Animal Model | Senescence-Accelerated Mouse Prone 8 (SAMP8) |

| Dosage | 1 and 3 mg/kg/day (oral administration) |

| Treatment Duration | From 2 to 4 months of age |

| Key Findings | This compound treatment led to a significant reduction in the levels of insoluble Aβ in the brains of SAMP8 mice and ameliorated cognitive dysfunction[2]. |

Experimental Protocols

In Vitro Amyloid-Beta Aggregation Assay (Thioflavin T)

This protocol is based on the methodology used to assess the inhibitory effect of this compound on Aβ aggregation[1].

-

Preparation of Aβ1-40: Synthetic Aβ1-40 peptide is dissolved in a suitable solvent (e.g., 1% ammonium hydroxide) and then diluted in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10 µM.

-

Incubation: The Aβ1-40 solution is incubated at 37°C in the presence or absence of varying concentrations of this compound (0.3, 1, 3, and 10 µM).

-

Thioflavin T (ThT) Measurement: At specified time points (e.g., 48 and 96 hours), an aliquot of the incubation mixture is transferred to a 96-well black plate. ThT solution (e.g., 25 µM in PBS) is added to each well.

-

Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 440-450 nm and 482-490 nm, respectively[3]. An increase in fluorescence indicates Aβ fibril formation.

Cell Viability Assays (MTT and LDH)

These protocols are standard methods to assess cell viability and cytotoxicity and are relevant to the studies on this compound's protective effects[2].

a) MTT Assay

-

Cell Culture: SH-SY5Y human neuroblastoma cells are seeded in 96-well plates and cultured until they reach a desired confluency.

-

Treatment: The cells are treated with 10 µM Aβ1-40 in the presence or absence of different concentrations of this compound (0.1, 0.3, 1, and 3 µM) for 72 hours.

-

MTT Addition: After the treatment period, MTT solution (e.g., 0.5 mg/mL in culture medium) is added to each well, and the plate is incubated for approximately 4 hours at 37°C.

-

Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in DMF)[4].

-

Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.

b) LDH Assay

-

Cell Culture and Treatment: Similar to the MTT assay, SH-SY5Y cells are cultured and treated with Aβ1-40 and this compound.

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

-

LDH Reaction: The collected supernatant is mixed with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt[5].

-

Incubation and Measurement: The mixture is incubated at room temperature for a specified time (e.g., 30 minutes), and the absorbance is measured at approximately 490 nm[5]. The amount of LDH released is proportional to the number of damaged cells.

In Vivo Studies in SAMP8 Mice

This protocol outlines the general approach for evaluating the efficacy of this compound in a mouse model of accelerated senescence and Alzheimer's-like pathology[2].

-

Animal Model: Male Senescence-Accelerated Mouse Prone 8 (SAMP8) mice, which exhibit age-related learning and memory deficits and Aβ pathology, are used. Age-matched SAMR1 mice can be used as controls.

-

Drug Administration: this compound is administered orally via gavage at doses of 1 and 3 mg/kg/day, starting from 2 months of age and continuing for a specified duration (e.g., 2 months).

-

Behavioral Testing: A battery of behavioral tests is conducted to assess cognitive function. These may include:

-

Y-maze: To evaluate spatial working memory[6].

-

Novel Object Recognition Test: To assess recognition memory.

-

Morris Water Maze: To evaluate spatial learning and memory.

-

-

Tissue Collection and Processing: Following the treatment period, mice are euthanized, and brain tissue is collected. The brain is dissected and can be processed for various analyses.

-

Quantification of Insoluble Aβ: To measure the levels of aggregated Aβ, brain homogenates are subjected to a sequential extraction protocol to separate soluble and insoluble fractions. The insoluble fraction, which contains the Aβ plaques, is then analyzed by methods such as:

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound in inhibiting Aβ aggregation and its neuroprotective effects.

Caption: Experimental workflow for in vitro evaluation of this compound.

Caption: Experimental workflow for in vivo evaluation of this compound in SAMP8 mice.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for Alzheimer's disease through its potent inhibition of amyloid-beta aggregation. The data presented in this guide, derived from both in vitro and in vivo studies, provide a solid foundation for its mechanism of action. The detailed experimental protocols offer a framework for researchers to further investigate the properties of this compound and similar compounds. The visualized workflows and mechanisms aim to facilitate a clearer understanding of the scientific rationale behind this compound's development. Further research, including more detailed mechanistic studies and progression into clinical trials, will be crucial in determining the ultimate therapeutic value of this compound in combating Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound-a-novel-curcumin-derivative-inhibits-amyloid-and-tau-aggregation-and-ameliorates-cognitive-dysfunction-in-senescence-accelerated-mouse-prone-8 - Ask this paper | Bohrium [bohrium.com]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 6. Age-related metabolic and neurodegenerative changes in SAMP8 mice | Aging [aging-us.com]

- 7. researchgate.net [researchgate.net]

- 8. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of PE859 in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of PE859, a novel curcumin derivative, in cellular models of neurodegenerative disease. The information presented herein is compiled from preclinical research and is intended to inform researchers and drug development professionals on the compound's mechanism of action and experimental validation.

Core Findings: this compound's Dual Action Against Pathological Protein Aggregation

This compound has demonstrated significant neuroprotective properties in cellular assays, primarily attributed to its ability to inhibit the aggregation of both amyloid-beta (Aβ) and tau proteins, key pathological hallmarks of Alzheimer's disease.[1][2][3] Furthermore, this compound has been shown to protect neuronal cells from the cytotoxic effects induced by Aβ.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Inhibition of Tau Protein Aggregation by this compound

| Tau Construct | IC50 Value (μM) |

| 3-Repeat Microtubule-Binding Domain (3RMBD) | 0.81[5] |

| Full-Length Tau (2N4R) | 2.23[5] |

Table 2: Protective Effects of this compound against Amyloid-β (Aβ₁₋₄₀)-Induced Cytotoxicity in SH-SY5Y Cells

| This compound Concentration (μM) | Cell Viability (% of Aβ-treated control) | LDH Leakage (% of Aβ-treated control) |

| 0.1 | ~110%* | Not specified |

| 0.3 | ~115% | Not specified |

| 1 | ~120% | ~50% |

| 3 | ~125% | ~40%** |

*p < 0.05, **p < 0.01 versus Aβ alone. Data is estimated from graphical representations in the source.[4]

Experimental Protocols

Detailed methodologies for the key cellular assays are provided below. These protocols are based on standard laboratory procedures and the available information on this compound studies.

Protocol 1: Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This assay quantifies the extent of Aβ fibril formation in the presence and absence of this compound.

-

Preparation of Aβ₁₋₄₀: Reconstitute synthetic Aβ₁₋₄₀ peptide in an appropriate solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10 μM.

-

Incubation with this compound: Aliquots of the Aβ₁₋₄₀ solution are incubated with varying concentrations of this compound (e.g., 0.3, 1, 3, or 10 μM) or vehicle control.[2]

-

Aggregation Conditions: The mixtures are incubated at 37°C for 48 to 96 hours with gentle agitation to promote fibril formation.[2]

-

Thioflavin T (ThT) Fluorescence Measurement: After incubation, ThT is added to each sample. The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively. An increase in fluorescence corresponds to a higher degree of Aβ fibrillization.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.[1]

-

Treatment: Cells are pre-treated with various concentrations of this compound (0.1, 0.3, 1, or 3 μM) for a specified period before being exposed to 10 μM of pre-aggregated Aβ₁₋₄₀ for 72 hours.[4] Control groups include untreated cells, cells treated with Aβ₁₋₄₀ alone, and cells treated with this compound alone.

-

MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in 150 μL of dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Higher absorbance values correlate with higher cell viability.

Protocol 3: Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)

This assay measures the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of cell membrane damage and cytotoxicity.

-

Cell Culture and Treatment: SH-SY5Y cells are cultured and treated with this compound and Aβ₁₋₄₀ as described in the MTT assay protocol.[4]

-

Supernatant Collection: After the 72-hour incubation period, the culture supernatant from each well is collected.

-

LDH Reaction: The collected supernatant is mixed with the LDH assay reagent mixture according to the manufacturer's instructions. This typically involves the conversion of a tetrazolium salt into a colored formazan product.

-

Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Absorbance Measurement: The absorbance of the colored formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. Increased absorbance indicates higher LDH release and therefore greater cytotoxicity.

Visualizations: Pathways and Workflows

Hypothesized Signaling Pathway for this compound Neuroprotection

Given that this compound is a curcumin derivative, its neuroprotective effects are likely mediated through signaling pathways known to be modulated by curcumin. The following diagram illustrates a hypothesized pathway through which this compound may counteract Aβ-induced neurotoxicity.

Caption: Hypothesized neuroprotective signaling pathways of this compound.

Experimental Workflow for Assessing Neuroprotective Effects

The following diagram outlines the general experimental workflow for evaluating the neuroprotective effects of this compound in a cellular model of Aβ-induced toxicity.

Caption: General experimental workflow for cellular neuroprotection assays.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Neuroprotective Potential of Curcumin in Neurodegenerative Diseases: Clinical Insights Into Cellular and Molecular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Insight to Neuroprotective Potential of Curcumin: A Mechanistic Review of Possible Involvement of Mitochondrial Biogenesis and PI3/Akt/ GSK3 or PI3/Akt/CREB/BDNF Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

Preclinical Evidence for PE859 in Alzheimer's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PE859, a novel synthetic derivative of curcumin, has emerged as a promising therapeutic candidate for Alzheimer's disease (AD) by targeting the core pathological hallmarks of the disease. Preclinical studies have demonstrated its potent dual-inhibitory activity against both amyloid-β (Aβ) and tau protein aggregation. In vitro, this compound effectively blocks the formation of toxic protein aggregates and protects neuronal cells from Aβ-induced cytotoxicity. In vivo studies using transgenic mouse models of AD have shown that oral administration of this compound leads to a significant reduction in aggregated tau, amelioration of cognitive deficits, and prevention of motor dysfunction. Furthermore, this compound exhibits favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier. This technical guide provides a comprehensive overview of the preclinical evidence for this compound, detailing the experimental methodologies, presenting key quantitative data, and visualizing the underlying mechanisms and experimental workflows.

Mechanism of Action

This compound is an aggregation inhibitor, designed to interfere with the pathological misfolding and aggregation of both Aβ and tau proteins, which are central to the pathogenesis of Alzheimer's disease.[1][2] The proposed mechanism involves the inhibition of the formation of β-sheet structures, a critical step in the aggregation process of both proteins.[3] Evidence suggests that this compound may exert its inhibitory effect on tau aggregation at the early stages of oligomer or granule formation.[3]

In Vitro Efficacy

Inhibition of Tau Aggregation

This compound has demonstrated concentration-dependent inhibition of heparin-induced aggregation of both full-length tau and a truncated form containing the microtubule-binding domains (3RMBD).[4]

Table 1: In Vitro Inhibition of Tau Aggregation by this compound

| Tau Construct | IC50 Value | Reference |

| 3RMBD | 0.81 µM | [4] |

| Full-length Tau (2N4R) | 2.23 µM | [4] |

Inhibition of Amyloid-β Aggregation

This compound effectively inhibits the aggregation of Aβ1-40 in a concentration-dependent manner, as measured by the Thioflavin T (ThT) fluorescence assay.[5]

Table 2: In Vitro Inhibition of Aβ1-40 Aggregation by this compound

| This compound Concentration | Incubation Time | Inhibition of Aggregation | Reference |

| 0.3, 1, 3, 10 µM | 48 and 96 hours | Concentration-dependent | [5] |

Cytoprotective Effects

This compound protects cultured neuronal cells (SH-SY5Y) from Aβ1-40-induced cytotoxicity. This was demonstrated by an increase in cell viability (MTT assay) and a decrease in lactate dehydrogenase (LDH) leakage.[5]

Table 3: Cytoprotective Effects of this compound against Aβ1-40-Induced Toxicity

| This compound Concentration | Treatment Duration | Outcome | Reference |

| 0.1, 0.3, 1, 3 µM | 72 hours | Concentration-dependent increase in cell viability and decrease in LDH leakage. | [5] |

In Vivo Preclinical Studies

JNPL3 Mouse Model of Tauopathy

The JNPL3 transgenic mouse model, which expresses the human P301L tau mutation, was utilized to evaluate the in vivo efficacy of this compound on tau pathology and associated motor dysfunction.[4]

Table 4: Efficacy of this compound in JNPL3 Mice

| Parameter | Treatment Group | Outcome | Reference |

| Sarkosyl-insoluble Tau (Spinal Cord) | This compound (40 mg/kg/day, oral, 6 months) | Significant reduction compared to vehicle. | [4] |

| Motor Dysfunction (Rotarod Test) | This compound (40 mg/kg/day, oral, 6 months) | Significant improvement in fall latency compared to vehicle. | [4] |

Senescence-Accelerated Mouse Prone 8 (SAMP8) Model

The SAMP8 mouse model, which exhibits age-related learning and memory deficits along with Aβ and tau pathology, was used to assess the effects of this compound on cognitive function and protein aggregation.[1]

Table 5: Efficacy of this compound in SAMP8 Mice

| Parameter | Treatment Group | Outcome | Reference |

| Cognitive Dysfunction | This compound (oral administration) | Amelioration of cognitive deficits. | [1] |

| Aggregated Aβ and Tau (Brain) | This compound (oral administration) | Reduction in the amount of aggregated Aβ and tau. | [1] |

Pharmacokinetics

Pharmacokinetic studies in mice have shown that orally administered this compound is absorbed into the bloodstream and effectively penetrates the blood-brain barrier.[4]

Table 6: Pharmacokinetic Parameters of this compound in Mice (40 mg/kg, oral)

| Parameter | Plasma | Brain | Reference |

| Cmax | 2.005 ± 0.267 µg/mL | 1.428 ± 0.413 µg/g | [4] |

| Tmax | 3 hours | 6 hours | [4] |

| Brain-to-Plasma Ratio | - | 0.8 | [4] |

Experimental Protocols

In Vitro Tau Aggregation Assay

-

Protein Preparation: Recombinant human full-length tau (2N4R) or the three-repeat microtubule-binding domain (3RMBD) is used.

-

Assay Conditions: Tau protein is incubated with heparin to induce aggregation in the presence of varying concentrations of this compound or vehicle control.

-

Detection: Thioflavin T (ThT) is added to the reaction mixture. ThT exhibits enhanced fluorescence upon binding to β-sheet structures in aggregated proteins.

-

Measurement: Fluorescence intensity is measured over time using a fluorescence plate reader.

-

Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the concentration-response curve.[4]

Western Blot for Sarkosyl-Insoluble Tau

-

Tissue Lysis: Brain or spinal cord tissue is homogenized in a buffer.

-

Fractionation: The homogenate is centrifuged to separate the soluble fraction. The pellet is then resuspended in a buffer containing sarkosyl and incubated.

-

Ultracentrifugation: The sarkosyl-containing mixture is ultracentrifuged to pellet the insoluble aggregated tau.

-

SDS-PAGE and Western Blotting: The sarkosyl-insoluble pellet is resuspended, and the proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunodetection: The membrane is probed with antibodies specific for tau protein, followed by a secondary antibody conjugated to a detectable enzyme.

-

Quantification: The intensity of the bands corresponding to tau is quantified to determine the amount of sarkosyl-insoluble tau.[4]

Conclusion

The preclinical data for this compound provide a strong rationale for its further development as a disease-modifying therapy for Alzheimer's disease. Its dual action against both Aβ and tau aggregation, coupled with its ability to cross the blood-brain barrier and demonstrate efficacy in animal models, positions it as a compelling candidate for clinical investigation. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals in the Alzheimer's field. Further studies are warranted to elucidate the precise molecular interactions of this compound with Aβ and tau and to fully evaluate its therapeutic potential in clinical settings.

References

- 1. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo | PLOS One [journals.plos.org]

- 2. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 3. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo | PLOS One [journals.plos.org]

- 4. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

PE859: A Novel Tau Aggregation Inhibitor for the Prevention of Neurofibrillary Tangles

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neurofibrillary tangles (NFTs), primarily composed of aggregated hyperphosphorylated tau protein, are a hallmark pathological feature of several neurodegenerative diseases, including Alzheimer's disease (AD), collectively known as tauopathies. The inhibition of tau aggregation represents a promising therapeutic strategy to halt or slow the progression of these devastating disorders. PE859, a novel synthetic curcumin derivative, has emerged as a potent inhibitor of tau aggregation. This technical guide provides a comprehensive overview of this compound, its mechanism of action in preventing the formation of neurofibrillary tangles, and the key experimental findings that underscore its therapeutic potential. Detailed experimental protocols, quantitative data, and visual representations of experimental workflows and mechanistic pathways are presented to facilitate further research and development in this area.

Introduction

Tau is a microtubule-associated protein that plays a crucial role in stabilizing the microtubule network within neurons. In tauopathies, tau becomes hyperphosphorylated, detaches from microtubules, and begins to self-aggregate, forming insoluble paired helical filaments (PHFs) that accumulate into NFTs.[1] This process is believed to be a central driver of neuronal dysfunction and cell death.

This compound (3-[(1E)-2-(1H-indol-6-yl)ethenyl]-5-[(1E)-2-[2-methoxy-4-(2-pyridylmethoxy)phenyl]ethenyl]-1H-pyrazole) is a small molecule that has been identified as a potent inhibitor of tau aggregation.[2] It is a synthetic derivative of curcumin, a natural compound known for its anti-inflammatory and antioxidant properties.[3] this compound has been shown to inhibit the aggregation of both full-length tau and its microtubule-binding domain.[1] Furthermore, in vivo studies have demonstrated its ability to reduce aggregated tau in the central nervous system and improve motor and cognitive function in animal models of tauopathy.[1][4] This document serves as a technical resource for researchers, providing detailed information on the preclinical evaluation of this compound.

Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of tau protein aggregation.[1] It is believed to interfere with the conformational changes that lead to the formation of beta-sheet structures, which are characteristic of tau fibrils.[5] By preventing the initial steps of tau oligomerization and subsequent fibrillization, this compound effectively reduces the formation of neurotoxic tau species and the eventual development of NFTs. While the direct interaction with tau is the core mechanism, the broader signaling pathways influenced by this compound are still under investigation.

Logical Relationship of this compound's Action

Caption: Logical flow of this compound's inhibitory action on tau aggregation.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Tau Aggregation Inhibition

| Tau Construct | IC50 of this compound (μM) | Reference |

| 3-Repeat Microtubule-Binding Domain (3RMBD) | 0.81 | [1] |

| Full-Length Tau (2N4R) | 2.23 | [1] |

Table 2: In Vivo Efficacy of this compound in JNPL3 Transgenic Mice

| Parameter | Vehicle Group | This compound Group (40 mg/kg/day) | p-value | Reference |

| Sarkosyl-Insoluble Tau (Spinal Cord) | High | Significantly Reduced | <0.01 | [1] |

| Sarkosyl-Soluble Tau (Spinal Cord) | High | Significantly Reduced | <0.01 | [1] |

| Motor Dysfunction (Tail Hanging Test) | 57.1% of mice affected | 30.6% of mice affected | <0.05 | [2] |

| Motor Coordination (Rotarod Test, Fall Latency) | 116.4 ± 7.2 sec | 142.8 ± 5.4 sec | <0.01 | [2] |

Table 3: In Vivo Efficacy of this compound in Senescence-Accelerated Mouse Prone 8 (SAMP8) Mice

| Parameter | Vehicle Group | This compound Group (3 mg/kg/day) | p-value | Reference |

| Insoluble Aggregated Aβ42 (Brain) | High | Significantly Reduced | <0.05 | [4] |

| Insoluble Aggregated Tau (Brain) | High | Significantly Reduced | <0.05 | [4] |

| Cognitive Function (Morris Water Maze, Escape Latency) | Impaired | Significantly Improved | <0.05 | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Tau Aggregation Assay (Thioflavin T)

This assay monitors the formation of beta-sheet-rich tau aggregates using the fluorescent dye Thioflavin T (ThT).

-

Protein Preparation: Recombinant human full-length tau (2N4R) or the 3-repeat microtubule-binding domain (3RMBD) is expressed in E. coli and purified.

-

Reaction Mixture:

-

Tau protein (10 µM)

-

Heparin (to induce aggregation)

-

Thioflavin T (10 µM)

-

This compound at various concentrations or vehicle control

-

Phosphate-buffered saline (PBS), pH 7.4

-

-

Incubation: The reaction mixture is incubated at 37°C with continuous shaking.

-

Fluorescence Measurement: ThT fluorescence is measured at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm. An increase in fluorescence indicates tau aggregation.

Workflow for In Vitro Tau Aggregation Assay

Caption: Workflow for the in vitro tau aggregation assay.

Sarkosyl-Insoluble Tau Extraction and Western Blot

This method is used to quantify the amount of aggregated, insoluble tau in brain tissue.

-

Tissue Homogenization: Brain tissue (e.g., spinal cord or cortex) is homogenized in a high-salt buffer.

-

Sarkosyl Treatment: The homogenate is treated with 1% N-lauroylsarcosinate (sarkosyl) and incubated to solubilize normal proteins.

-

Ultracentrifugation: The mixture is subjected to ultracentrifugation to pellet the sarkosyl-insoluble aggregated tau.

-

Western Blotting: The pellet containing the insoluble tau is resuspended, and the proteins are separated by SDS-PAGE. Tau is detected and quantified using specific anti-tau antibodies.

Workflow for Sarkosyl-Insoluble Tau Analysis

Caption: Workflow for sarkosyl-insoluble tau extraction and analysis.

In Vivo Behavioral Assessments

This test assesses motor coordination and balance in rodents.

-

Apparatus: A rotating rod apparatus with adjustable speed.

-

Procedure: Mice are placed on the rod, which accelerates from a low to a high speed.

-

Measurement: The latency to fall from the rod is recorded. Longer latencies indicate better motor coordination.

This test is used to evaluate depression-like behavior.

-

Procedure: Mice are suspended by their tails for a set period.

-

Measurement: The duration of immobility is recorded. A decrease in immobility time is interpreted as an antidepressant-like effect.

This test evaluates spatial learning and memory.

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Procedure: Mice are trained to find the hidden platform using spatial cues in the room.

-

Measurement: The time taken to find the platform (escape latency) and the path length are recorded. Shorter escape latencies and path lengths indicate improved spatial memory.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for tauopathies. Its ability to directly inhibit tau aggregation, as evidenced by robust in vitro and in vivo data, positions it as a promising candidate for further development. The detailed experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to build upon in the collective effort to combat neurodegenerative diseases characterized by neurofibrillary tangles. Further investigation into the specific signaling pathways modulated by this compound will provide a more complete understanding of its neuroprotective effects.

References

- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 2. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 5. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

An In-depth Technical Guide to the Early Research and Discovery of PE859

For Researchers, Scientists, and Drug Development Professionals

Introduction

PE859 is a novel synthetic compound derived from curcumin, developed as a potential therapeutic agent for neurodegenerative diseases, particularly those characterized by the aggregation of tau and amyloid-beta (Aβ) proteins, such as Alzheimer's disease and other tauopathies.[1][2][3][4] Early research has demonstrated its ability to inhibit the aggregation of both of these pathological proteins, suggesting a dual-modal mechanism of action.[2][3] This document provides a comprehensive overview of the initial research and discovery of this compound, detailing its mechanism of action, and presenting key preclinical data and experimental methodologies.

Discovery and Chemical Properties

This compound, with the chemical name 3-[(1E)-2-(1H-indol-6-yl)ethenyl]-5-[(1E)-2-[2-methoxy-4-(2-pyridylmethoxy)phenyl]ethenyl]-1H-pyrazole, was identified from an original library of compounds and synthesized based on the structure of curcumin. The rationale behind its development was to improve upon the known anti-aggregation properties of curcumin while overcoming its limitations, such as poor bioavailability.[2] this compound exhibited superior inhibitory activity against both Aβ and tau aggregation in vitro and demonstrated better absorption and blood-brain barrier penetration compared to its parent compound.[2]

Mechanism of Action: Inhibition of Protein Aggregation

The primary mechanism of action of this compound is the direct inhibition of the aggregation of both tau and Aβ proteins.

Inhibition of Tau Aggregation

In vitro studies have shown that this compound inhibits the aggregation of both the three-repeat microtubule-binding domain (3RMBD) and the full-length (2N4R) tau protein in a concentration-dependent manner.[5] The compound is thought to interfere with the formation of beta-sheet structures, a critical step in the aggregation process.[5] This was observed through circular dichroism spectroscopy, where the presence of this compound reduced the peak indicative of beta-sheet formation.[5] Thioflavin T (ThT) fluorescence assays suggest that this compound primarily acts during the early stages of aggregation, potentially inhibiting the formation of oligomers or granules.[5]

Inhibition of Amyloid-Beta (Aβ) Aggregation

This compound has also been shown to inhibit the aggregation of Aβ peptides.[2][3] ThT fluorescence assays demonstrated a concentration-dependent inhibition of Aβ fibril formation.[2] Further analysis using western blotting and transmission electron microscopy confirmed that this compound interferes with the formation of fibrillar Aβ aggregates, with evidence suggesting it may act on the early stages of aggregation involving tetramers or smaller multimers.[2]

Preclinical Data

In Vitro Efficacy

The inhibitory activity of this compound on protein aggregation has been quantified in various in vitro assays.

| Parameter | Tau (3RMBD) | Tau (full length, 2N4R) | Reference |

| IC50 | 0.81 µM | 2.23 µM | [5] |

| Parameter | Aβ (Aβ1-40) | Reference |

| Inhibition | Concentration-dependent inhibition of aggregation | [2][4] |

In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in rodent models of tauopathy and Alzheimer's disease.

Table 2: Summary of In Vivo Studies

| Animal Model | Compound & Dosage | Duration | Key Findings | Reference |

| JNPL3 P301L-mutated human tau transgenic mice | This compound (40 mg/kg/day, oral) | 6 months | - Significant reduction of sarkosyl-insoluble aggregated tau.- Prevention of onset and progression of motor dysfunction. | [5][6] |

| Senescence-accelerated mouse prone 8 (SAMP8) | This compound (1 and 3 mg/kg/day, oral) | 9 weeks | - Ameliorated cognitive dysfunction.- Reduced amounts of aggregated Aβ and tau in the brain. | [1][2][3] |

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that orally administered this compound is absorbed into the bloodstream and can penetrate the blood-brain barrier.[5]

Table 3: Pharmacokinetic Parameters of this compound in Mice (40 mg/kg, oral)

| Parameter | Blood | Brain | Reference |

| Cmax | 2.005 ± 0.267 µg/mL | 1.428 ± 0.413 µg/g | [5] |

| Tmax | 3 hours | 6 hours | [5] |

| AUC | 16.24 µg·hr/mL | 13.03 µg·hr/g | [5] |

| Brain-Plasma Ratio (AUC) | - | 0.80 | [5] |

Safety and Tolerability

In a 6-month study with JNPL3 mice, this compound was well-tolerated at a dose of 40 mg/kg/day.[5] There were no significant changes in body weight or abnormal findings in appearance or internal organs compared to the vehicle group.[5]

Experimental Protocols

Tau Aggregation Inhibition Assay (In Vitro)

This protocol describes the Thioflavin T (ThT) fluorescence assay used to measure the inhibition of tau aggregation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound-a-novel-curcumin-derivative-inhibits-amyloid-and-tau-aggregation-and-ameliorates-cognitive-dysfunction-in-senescence-accelerated-mouse-prone-8 - Ask this paper | Bohrium [bohrium.com]

- 3. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alzped.nia.nih.gov [alzped.nia.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of PE859

For Researchers, Scientists, and Drug Development Professionals

Introduction

PE859 is a novel, orally bioavailable small molecule that acts as a dual inhibitor of both amyloid-beta (Aβ) and tau protein aggregation.[1][2][3] As the aggregation of Aβ and tau are central pathological hallmarks of Alzheimer's disease (AD) and other neurodegenerative tauopathies, this compound presents a promising therapeutic candidate.[2][3] In vivo studies have demonstrated its ability to cross the blood-brain barrier, reduce aggregated tau and Aβ, and ameliorate cognitive and motor deficits in relevant animal models.[2][4] These application notes provide a detailed protocol for the in vivo administration of this compound and subsequent efficacy evaluation.

Mechanism of Action

This compound, a derivative of curcumin, has been shown to inhibit the formation of both Aβ fibrils and tau protein aggregates.[1][5] It is suggested that this compound may interfere with the early stages of tau aggregation, such as the formation of oligomers or granules.[4] By inhibiting the aggregation of both pathological proteins, this compound is hypothesized to mitigate their downstream neurotoxic effects, including synaptic dysfunction and neuronal loss, thereby improving neurological function.[2][4] While the precise downstream signaling cascade is an area of active investigation, the inhibition of Aβ and tau aggregation is known to impact neuroinflammatory pathways and synaptic plasticity.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of this compound.

Table 1: Pharmacokinetic Profile of this compound in ICR Mice following a single oral dose of 40 mg/kg. [4][6]

| Time (hours) | Mean Plasma Concentration (µg/mL ± SEM) | Mean Brain Concentration (µg/g ± SEM) |

| 1 | 1.532 ± 0.221 | 0.987 ± 0.154 |

| 3 | 2.005 ± 0.267 | 1.254 ± 0.231 |

| 6 | 0.876 ± 0.143 | 1.428 ± 0.413 |

| 10 | 0.234 ± 0.054 | 0.456 ± 0.098 |

| 15 | 0.045 ± 0.012 | 0.087 ± 0.021 |

| 24 | 0.008 ± 0.004 | 0.014 ± 0.004 |

Table 2: In Vivo Efficacy of this compound in Transgenic Mouse Models.

| Animal Model | Dosage and Duration | Key Findings | Reference |

| JNPL3 (P301L tau) mice | 40 mg/kg/day, oral gavage for 6 months | Significant reduction in sarkosyl-insoluble aggregated tau.[4] Improved motor function as assessed by the rotarod test.[4] No significant changes in body weight or observed toxicity.[4] | [4] |

| Senescence-Accelerated Mouse Prone 8 (SAMP8) | 1 and 3 mg/kg/day, oral gavage for 9 weeks | Ameliorated cognitive dysfunction.[2] Reduced amounts of aggregated Aβ and tau in the brain.[2] | [2] |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

This protocol describes the preparation of this compound for oral gavage in mice.

Materials:

-

This compound compound

-

Polyethylene glycol 400 (PEG400)

-

Sterile, purified water

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Vehicle Preparation: Prepare an 80% PEG400 solution in water. For example, to make 10 mL of vehicle, add 8 mL of PEG400 to 2 mL of sterile water.

-

Weighing this compound: Accurately weigh the required amount of this compound to achieve the desired final concentration. For a 5 mg/mL solution, weigh 50 mg of this compound for a final volume of 10 mL.

-

Dissolution: Add the weighed this compound to the prepared 80% PEG400 vehicle.

-

Mixing: Vortex the mixture vigorously for 5-10 minutes until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

-

Storage: Store the prepared formulation at room temperature, protected from light. It is recommended to prepare the solution fresh daily for administration.

Protocol 2: In Vivo Administration of this compound by Oral Gavage in Mice

This protocol details the procedure for administering the prepared this compound formulation to mice.

Materials:

-

Prepared this compound formulation

-

Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)[7]

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Animal Handling and Restraint: Acclimatize the mice to handling prior to the start of the study. For the procedure, restrain the mouse firmly by the scruff of the neck to immobilize the head and align it with the body.[8][9]

-

Dosage Calculation: Weigh each mouse to determine the correct volume of the this compound formulation to administer. For a 40 mg/kg dose using a 5 mg/mL solution, a 25 g mouse would receive 200 µL. The maximum volume administered should not exceed 10 mL/kg.[7]

-

Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it enters the esophagus. Do not force the needle.[8][10]

-

Administration: Once the needle is correctly positioned in the esophagus (a slight resistance may be felt), slowly administer the this compound solution.[8]

-

Needle Removal and Monitoring: After administration, gently remove the gavage needle. Monitor the animal for a few minutes to ensure there are no signs of distress, such as labored breathing.[10]

Protocol 3: Assessment of Motor Coordination using the Rotarod Test

This protocol is used to evaluate the effect of this compound on motor coordination and balance in mice, particularly relevant for models exhibiting motor deficits like the JNPL3 mice.

Materials:

-

Rotarod apparatus for mice

-

Timer

Procedure:

-

Acclimation: Acclimatize the mice to the testing room for at least 30 minutes before the test.[11]

-

Training (Optional but Recommended): Prior to the test day, train the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a few minutes each day for 2-3 days.

-

Testing Protocol:

-

Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 300 seconds).[4]

-

Place the mouse on the rotating rod, facing away from the direction of rotation.[12]

-

Start the timer and the acceleration.

-

Record the latency to fall from the rod. A fall is defined as the mouse falling onto the platform below or clinging to the rod and completing a full passive rotation.[4]

-

Conduct 3-5 trials per mouse with an inter-trial interval of at least 15 minutes.[4][11]

-

-

Data Analysis: The latency to fall is the primary measure. An increase in latency in the this compound-treated group compared to the vehicle group indicates improved motor function.

Protocol 4: Assessment of Spatial Learning and Memory using the Morris Water Maze

This protocol is used to assess the impact of this compound on cognitive function in mouse models of Alzheimer's disease, such as the SAMP8 model.

Materials:

-

Circular water tank (100-150 cm in diameter)

-

Submersible platform

-

Non-toxic white paint or milk to make the water opaque

-

Video tracking software

-

Visual cues placed around the room

Procedure:

-

Setup: Fill the tank with water (20-24°C) and make it opaque. Place the escape platform 1 cm below the water surface. Arrange distinct visual cues around the maze.[2][13]

-

Acquisition Phase (Learning):

-

Conduct 4 trials per day for 5 consecutive days.

-

For each trial, gently place the mouse into the water at one of four randomized starting positions, facing the wall of the tank.[14]

-

Allow the mouse to swim and find the hidden platform for a maximum of 60 or 90 seconds.[2][13]

-

If the mouse finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within the allotted time, gently guide it to the platform and allow it to stay for 30 seconds.[2][14]

-

Record the escape latency (time to find the platform) and path length using the tracking software.

-

-

Probe Trial (Memory):

-

On the day after the final acquisition trial, remove the platform from the tank.

-

Allow the mouse to swim freely for 60-90 seconds.[2]

-

Record the time spent in the target quadrant (where the platform was previously located).

-

-

Data Analysis: A shorter escape latency and path length during acquisition and a greater percentage of time spent in the target quadrant during the probe trial in the this compound-treated group compared to the vehicle group indicate improved spatial learning and memory.

Protocol 5: Western Blot Analysis of Sarkosyl-Insoluble Tau

This protocol is for the biochemical assessment of aggregated tau levels in brain tissue.

Materials:

-

Brain tissue homogenates

-

High-salt buffer (e.g., 10 mM Tris-HCl pH 7.4, 0.8 M NaCl, 10% sucrose, 1 mM EGTA)

-

Sarkosyl (N-lauroylsarcosinate sodium salt)

-

Ultracentrifuge

-

SDS-PAGE and Western blotting equipment

-

Anti-tau antibodies (e.g., total tau, phospho-tau)

Procedure:

-

Homogenization: Homogenize brain tissue in a high-salt buffer.[15][16]

-

Sarkosyl Incubation: Centrifuge the homogenate at a low speed, and incubate the supernatant with 1% sarkosyl for 1 hour at room temperature with agitation.[15]

-

Ultracentrifugation: Centrifuge the sarkosyl-treated sample at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the insoluble material.[16]

-

Pellet Resuspension: Discard the supernatant (sarkosyl-soluble fraction) and resuspend the pellet (sarkosyl-insoluble fraction) in a suitable buffer (e.g., Tris-buffered saline).

-

Western Blotting:

-

Determine the protein concentration of the sarkosyl-insoluble fraction.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with appropriate anti-tau antibodies.

-

Detect and quantify the protein bands.

-

-

Data Analysis: A reduction in the amount of tau in the sarkosyl-insoluble fraction in the this compound-treated group compared to the vehicle group indicates a reduction in tau aggregation.

Visualizations

Caption: Experimental workflow for in vivo studies of this compound.

Caption: Proposed signaling pathway of this compound.

References

- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 2. mmpc.org [mmpc.org]

- 3. research.sdsu.edu [research.sdsu.edu]

- 4. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 5. This compound-a-novel-curcumin-derivative-inhibits-amyloid-and-tau-aggregation-and-ameliorates-cognitive-dysfunction-in-senescence-accelerated-mouse-prone-8 - Ask this paper | Bohrium [bohrium.com]

- 6. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]

- 8. ouv.vt.edu [ouv.vt.edu]

- 9. instechlabs.com [instechlabs.com]

- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 11. MPD: JaxCC1: project protocol [phenome.jax.org]

- 12. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]

- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aqueous extractable nonfibrillar and sarkosyl extractable fibrillar Alzheimer’s disease tau seeds have distinct properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characteristics of Tau Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PE859 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PE859 is a potent, cell-permeable small molecule that acts as a dual inhibitor of amyloid-β (Aβ) and tau protein aggregation.[1] As a synthetic derivative of curcumin, this compound has demonstrated neuroprotective properties in preclinical studies, making it a compound of significant interest for research in neurodegenerative diseases such as Alzheimer's disease.[2] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to investigate its efficacy in mitigating Aβ-induced cytotoxicity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on in vitro studies.

| Parameter | Value | Species/Assay Condition | Reference |

| IC50 (Tau Aggregation) | 0.81 µM | Heparin-induced aggregation of 3RMBD tau | [3] |

| 2.23 µM | Heparin-induced aggregation of full-length tau | [3] | |

| IC50 (Aβ Aggregation) | 1.2 µM | Aβ aggregation | |

| Solubility | 55 mg/mL (122.63 mM) | In DMSO | [3] |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on its solubility, this compound can be dissolved in DMSO at a concentration of up to 55 mg/mL.[3] For ease of use, a 10 mM stock solution is recommended.

-

To prepare a 10 mM stock solution, dissolve 4.49 mg of this compound (Molecular Weight: 448.52 g/mol ) in 1 mL of DMSO.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one year.

Protocol for Assessing the Protective Effect of this compound against Aβ-Induced Cytotoxicity in SH-SY5Y Cells

Objective: To evaluate the ability of this compound to protect neuronal cells from cytotoxicity induced by aggregated Aβ peptide. This protocol is based on a study where this compound was shown to protect SH-SY5Y cells from Aβ1-40-induced toxicity.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Amyloid-β (1-40) or (1-42) peptide

-

Sterile, tissue culture-treated 96-well plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

LDH (Lactate Dehydrogenase) cytotoxicity assay kit

-

Plate reader

Experimental Workflow:

Detailed Methodology:

a. Cell Seeding:

-

Culture SH-SY5Y cells in a T-75 flask until they reach 80-90% confluency.

-

Trypsinize the cells and resuspend them in fresh complete culture medium.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow the cells to adhere.

b. Preparation of Aggregated Aβ Peptide:

-

Prepare a 1 mM stock solution of Aβ peptide (e.g., Aβ1-40) by dissolving it in sterile, cell culture-grade DMSO.

-

To induce aggregation, dilute the Aβ stock solution to a final concentration of 100 µM in serum-free medium (e.g., DMEM/F12).

-

Incubate the diluted Aβ solution at 37°C for 24-48 hours to allow for the formation of oligomers and fibrils.

c. Cell Treatment:

-

Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium to achieve final treatment concentrations (e.g., 0.1, 0.3, 1, and 3 µM). Ensure the final DMSO concentration in all wells is consistent and ideally below 0.1% to avoid solvent-induced toxicity.

-

After the 24-hour cell incubation period, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the appropriate wells. For control wells, add medium with the same final concentration of DMSO.

-

Immediately after adding this compound, add the aggregated Aβ peptide to the designated wells to a final concentration of 10 µM.

-

Set up the following experimental groups in triplicate or quadruplicate:

-

Untreated control (cells in medium with DMSO vehicle)

-

Aβ only (cells treated with 10 µM aggregated Aβ)

-

This compound only (cells treated with various concentrations of this compound)

-

This compound + Aβ (cells pre-treated with this compound followed by the addition of Aβ)

-

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

d. Assessment of Cell Viability (MTT Assay):

-

After the 72-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

e. Assessment of Cytotoxicity (LDH Assay):

-

After the 72-hour incubation, collect the cell culture supernatant from each well.

-

Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specified time.

-

Measure the absorbance at the recommended wavelength (usually around 490 nm).

-

Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Signaling Pathways

This compound, as a curcumin derivative, is likely to exert its neuroprotective effects through the modulation of key signaling pathways involved in cellular stress response and survival.

1. PI3K/Akt Signaling Pathway: This pathway is crucial for promoting neuronal survival and inhibiting apoptosis.

2. Nrf2 Antioxidant Response Pathway: This pathway is a primary cellular defense against oxidative stress, which is implicated in neurodegenerative diseases.

References

Application Notes and Protocols for PE859 in Alzheimer's Disease Mouse Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PE859, a novel curcumin derivative, in preclinical mouse models of Alzheimer's disease. This compound has demonstrated efficacy in inhibiting both amyloid-beta (Aβ) and tau aggregation, the two primary pathological hallmarks of Alzheimer's disease.

Overview of this compound

This compound is a dual inhibitor of Aβ and tau aggregation.[1][2][3][4][5] It is a derivative of curcumin with improved bioavailability and blood-brain barrier permeability.[3] Preclinical studies have shown that this compound can ameliorate cognitive dysfunction and reduce the burden of aggregated Aβ and tau in the brains of relevant mouse models.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the optimal dosage and efficacy of this compound in different Alzheimer's disease mouse models.

Table 1: Efficacy of this compound in Senescence-Accelerated Mouse Prone 8 (SAMP8) Model

| Dosage | Duration | Key Findings | Reference |

| 1 mg/kg/day (oral gavage) | 9 weeks | Reduced levels of insoluble amyloid-beta and insoluble tau in the brain. | [6] |

| 3 mg/kg/day (oral gavage) | 9 weeks | Reduced levels of insoluble amyloid-beta and insoluble tau in the brain. | [6] |

Table 2: Efficacy and Pharmacokinetics of this compound in JNPL3 (P301L) Tau Transgenic Mouse Model

| Dosage | Duration | Key Findings | Reference |

| 40 mg/kg/day (oral administration) | 6 months | - Significantly reduced sarkosyl-insoluble aggregated tau.- Prevented the onset and progression of motor dysfunction. | [7][8][9] |

Table 3: Pharmacokinetic Profile of this compound in ICR Mice